molecular formula C9H5ClFNO B2422859 8-Chloro-5-fluoroquinolin-4(1H)-one CAS No. 1065092-32-1

8-Chloro-5-fluoroquinolin-4(1H)-one

Cat. No.: B2422859
CAS No.: 1065092-32-1
M. Wt: 197.59
InChI Key: WJNCTURJGZZHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-fluoroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of chlorine and fluorine atoms in the quinoline ring can significantly alter the compound’s chemical properties and biological activities.

Scientific Research Applications

8-Chloro-5-fluoroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-fluoroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline ring.

    Halogenation: Chlorine and fluorine atoms are introduced into the quinoline ring through halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Lacks the fluorine atom but shares similar chemical properties.

    5-Fluoroquinoline: Lacks the chlorine atom but has similar biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness

8-Chloro-5-fluoroquinolin-4(1H)-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-chloro-5-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCTURJGZZHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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